2,3-Butanedione monoxime

Descripción general

Descripción

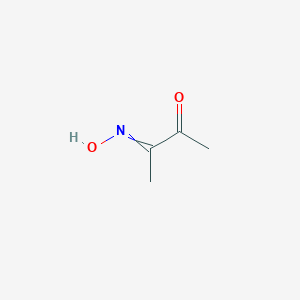

2,3-Butanedione monoxime, also known as diacetyl monoxime, is a chemical compound with the molecular formula C₄H₇NO₂. It is a colorless solid that is primarily known for its role as a non-competitive inhibitor of myosin ATPase activity. This compound has significant applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Butanedione monoxime can be synthesized through the reaction of diacetyl (2,3-butanedione) with hydroxylamine. The reaction typically involves the following steps:

Reactants: Diacetyl and hydroxylamine.

Conditions: The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the reaction.

Procedure: Diacetyl is mixed with hydroxylamine in water, and the mixture is stirred at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the product is purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Butanedione monoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes and other derivatives.

Reduction: The compound can be reduced to form amines and other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amines and other reduced compounds.

Substitution: Various substituted oxime derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

2,3-Butanedione monoxime is known for its ability to inhibit myosin ATPase, which plays a crucial role in muscle contraction. Its chemical structure allows it to act as a membrane-permeant phosphatase, facilitating the removal of phosphate groups from proteins. This property is significant in various experimental setups, particularly in studies involving muscle physiology and cellular signaling pathways .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Muscle Physiology

- Inhibition of Muscle Contraction : BDM is widely used to reduce rigor tension in muscle fibers, making it useful for studying muscle mechanics and contraction dynamics. It has been employed in single-molecule assays to observe myosin V motility .

- Cardiomyocyte Culture : BDM serves as a media component for culturing cardiomyocytes from mice, aiding in cardiac research and drug testing .

Neuroscience

- Ion Channel Studies : BDM has been shown to inhibit delayed rectifier potassium channels (DRK1) in neuronal studies. This inhibition is reversible and occurs through direct interaction with the channel rather than through phosphatase activity .

- Calcium Signaling : Research indicates that BDM affects calcium release in secretory cells, influencing studies related to neurotransmitter release and cellular signaling mechanisms .

Resuscitation Research

- Cardiopulmonary Resuscitation (CPR) : In animal models, BDM has been investigated for its effects during CPR, particularly regarding ischemic contracture and resuscitability. Studies have shown that its administration can improve outcomes during cardiac arrest scenarios .

Cellular Mechanisms

- Extracellular Matrix Studies : BDM has been utilized to define the extracellular matrix using proteomics, demonstrating its role in cell adhesion dynamics by affecting vinculin and phosphotyrosine levels at adhesion sites .

- Chloroplast Movement : In plant biology, BDM has been employed to study chloroplast motility by inhibiting myosin ATPase activity, providing insights into cellular transport mechanisms within plant cells .

Table 1: Summary of Key Studies Involving this compound

Mecanismo De Acción

The primary mechanism of action of 2,3-butanedione monoxime involves the inhibition of myosin ATPase activity. This inhibition occurs through the binding of the compound to the myosin head, preventing the hydrolysis of ATP and subsequent muscle contraction. The compound also affects the calcium pump function in the sarcoplasmic reticulum, further influencing muscle contraction .

Comparación Con Compuestos Similares

Diacetyl monoxime: A closely related compound with similar chemical properties.

Biacetyl monoxime: Another similar compound with comparable applications and mechanisms of action.

Uniqueness: 2,3-Butanedione monoxime is unique in its ability to inhibit myosin ATPase activity non-competitively. This property makes it particularly useful in studying muscle physiology and developing therapeutic agents for muscle-related disorders .

Actividad Biológica

2,3-Butanedione monoxime (BDM) is a compound widely studied for its biological activities, particularly as a myosin inhibitor. This article explores its mechanisms of action, effects on various biological systems, and implications in research and therapeutic applications.

Overview of this compound

Chemical Properties:

- Chemical Formula: C₄H₇NO₂

- Molecular Weight: 101.1 g/mol

- CAS Registry Number: 57-71-6

- Solubility: Soluble in organic solvents like ethanol and DMSO; limited solubility in aqueous solutions (approximately 2 mg/ml in PBS at pH 7.2) .

BDM primarily acts as a non-competitive inhibitor of myosin ATPase, particularly affecting skeletal muscle myosin-II. It has been shown to have selective inhibitory effects on different myosins:

- Inhibition of Skeletal Muscle Myosin-II: BDM effectively inhibits the ATPase activity of this myosin type.

- Limited Effect on Other Myosins: Studies indicate that BDM does not inhibit the ATPase activity of Acanthamoeba myosin-IC or other non-skeletal muscle myosins, suggesting its specificity .

Table 1: Inhibition Profiles of BDM on Various Myosins

| Myosin Type | ATPase Activity Inhibition |

|---|---|

| Skeletal Muscle Myosin-II | Yes |

| Acanthamoeba Myosin-IC | No |

| Human Myole | No |

| Chicken Myosin-V | No |

| Porcine Myosin-VI | No |

Biological Activities

-

Muscle Contraction and Synaptic Transmission:

BDM has been shown to influence muscle contraction by acting on both cardiac and vascular smooth muscles. It inhibits L-type Ca²⁺ channels, which are crucial for muscle contraction processes . -

Effects on Glycine Receptors:

Research indicates that BDM can modify glycine-gated chloride currents, suggesting a role in neurotransmission regulation by altering protein kinase activity . -

Use in Nerve Agent Detoxification:

BDM has demonstrated potential in enhancing the reactivation of human carboxylesterase (hCE1) from inhibition by nerve agents like sarin. It increases the reactivation rate significantly, indicating potential therapeutic applications in nerve agent exposure scenarios .

Study 1: Myosin Inhibition Mechanism

A study conducted by Ostap et al. (2002) assessed the ATPase activities of various myosins in the presence of BDM. The findings confirmed that while BDM inhibits skeletal muscle myosin-II, it does not affect other myosins, highlighting its specificity as an inhibitor .

Study 2: Cardiac Effects

In a study examining the effects of BDM on cardiac tissues, researchers observed that BDM inhibited L-type Ca²⁺ channels without requiring PKA-dependent phosphorylation sites, suggesting a direct action on cardiac muscle function .

Study 3: Neurotransmission Modulation

Research focused on the effects of BDM on glycine receptors revealed that it alters receptor/channel complex activity, indicating a broader impact on synaptic transmission beyond muscle contraction .

Propiedades

Número CAS |

57-71-6 |

|---|---|

Fórmula molecular |

C4H7NO2 |

Peso molecular |

101.10 g/mol |

Nombre IUPAC |

(3Z)-3-hydroxyiminobutan-2-one |

InChI |

InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3- |

Clave InChI |

FSEUPUDHEBLWJY-HYXAFXHYSA-N |

SMILES |

CC(=NO)C(=O)C |

SMILES isomérico |

C/C(=N/O)/C(=O)C |

SMILES canónico |

CC(=NO)C(=O)C |

Apariencia |

A crystalline solid |

Punto de ebullición |

365 to 367 °F at 760 mmHg (NTP, 1992) |

melting_point |

171 to 172 °F (NTP, 1992) |

Key on ui other cas no. |

57-71-6 17019-25-9 |

Descripción física |

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992) Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] |

Pictogramas |

Irritant |

Solubilidad |

10 to 50 mg/mL at 64 °F (NTP, 1992) |

Sinónimos |

2,3-BDMO 2,3-butanedione monooxime 2,3-butanedione monoxime butanedione monoxime diacetyl monooxime diacetyl monoxime diacetylmonoxime KBDO potassium 2,3-butanedione monoximate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BDM primarily interacts with the myosin ATPase, a key enzyme in muscle contraction. [] It acts as an uncompetitive inhibitor, specifically targeting the M.ADP.Pi complex. [] This interaction reduces the concentration of the "strong" actin-binding state (M*.ADP) and increases the concentration of the "weak" binding state (M.ADP.Pi). [] This ultimately leads to inhibition of force production in muscle. [, ] Additionally, BDM can affect intracellular Ca2+ handling, further contributing to its negative inotropic effects. [, ]

ANone:

A: BDM possesses "chemical phosphatase" activity. [, ] This property allows it to dephosphorylate acetylcholinesterase inhibited by organophosphates. [, ] This reactivation ability makes BDM a potential therapeutic agent for organophosphate poisoning. []

A: While the provided abstracts don't delve into detailed SAR studies for BDM, research on related oximes, particularly in the context of organophosphate poisoning, suggests that structural modifications can significantly impact their reactivation potency and selectivity towards different enzymes. [] For example, uncharged oximes, like BDM, tend to be better reactivators of carboxylesterase compared to cationic oximes, highlighting the importance of charge in target selectivity. []

A: Numerous studies demonstrate BDM's efficacy in various in vitro and ex vivo settings. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, BDM improves the preservation of isolated rat hearts during hypothermic storage. [, ] It also protects against reperfusion injury in isolated heart models. [, ] In vivo studies are limited, but one study suggests BDM's potential to protect against oxidative stress in a rat model. []

ANone: The provided abstracts don't discuss resistance mechanisms or cross-resistance related to BDM. This aspect would require further investigation.

A: While the provided abstracts primarily focus on BDM's effects on muscle contraction and its potential therapeutic benefits, some studies indicate potential toxicity. One abstract specifically mentions "2,3-butanedione monoxime poisoning." [] Additionally, research on its effects on various ion channels and cellular processes suggests the possibility of off-target effects. [, , ] Therefore, careful consideration of potential toxicity and long-term effects is crucial when using or investigating BDM.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.